Talmapimod

Descripción general

Descripción

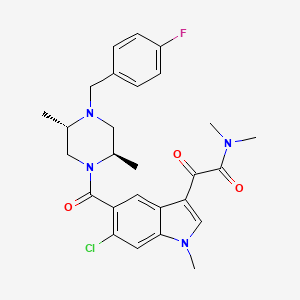

Talmapimod es un inhibidor de la proteína quinasa 38 activada por mitógeno (MAPK) oral de primera generación desarrollado por Scios. Es una molécula pequeña con la fórmula química C27H30ClFN4O3 y un peso molecular de 513.004 g/mol . This compound ha demostrado eficacia en el tratamiento de enfermedades inflamatorias como la artritis reumatoide al inhibir la p38 MAPK, un modulador clave de los factores proinflamatorios .

Aplicaciones Científicas De Investigación

Talmapimod ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas. Ha mostrado promesa en el tratamiento de enfermedades inflamatorias como la artritis reumatoide al inhibir la p38 MAPK . Además, se ha evaluado su potencial para cruzar la barrera hematoencefálica y tratar trastornos neurodegenerativos . Los análogos de this compound también se han explorado por sus propiedades antiinflamatorias y su capacidad para inhibir tanto la p38 MAPK como la ciclooxigenasa-2 (COX-2) .

Mecanismo De Acción

Talmapimod se une específicamente e inhibe la fosforilación de la p38 MAPK, lo que da como resultado la inducción de la apoptosis de las células tumorales, la inhibición de la proliferación de las células tumorales y la inhibición de la angiogénesis tumoral . También inhibe factores proinflamatorios como el factor de necrosis tumoral alfa (TNFa), la interleucina-1 (IL-1) y la ciclooxigenasa-2 (COX-2), todos los cuales contribuyen a los síntomas y la progresión de la artritis reumatoide .

Análisis Bioquímico

Biochemical Properties

Talmapimod is an orally active, selective, and ATP-competitive p38α inhibitor . It shows about 10-fold selectivity over p38β, and at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs . It inhibits the phosphorylation of p38 MAPK in MM cells .

Cellular Effects

This compound inhibits the secretion of IL-6 from multiple myeloma patient-derived bone marrow stromal cells (BMSCs) in a concentration-dependent manner . It increases growth inhibition, DNA fragmentation, and caspase-8 and PARP cleavage induced by the proteasome inhibitor PS-341 in MM.1S cells when used at concentrations of 100 and 200 nM .

Molecular Mechanism

This compound inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Targeting p38α MAPK with this compound decreases myeloma burden in addition to preventing the development of myeloma bone disease .

Métodos De Preparación

Talmapimod se puede sintetizar a través de una serie de reacciones químicas. Un método implica la condensación formal del grupo carboxilo del ácido 6-cloro-3-[(dimetilamino)(oxo)acetil]-1-metilindol-5-carboxílico con el grupo amino secundario de (2S,5R)-1-[(4-fluorofenil)metil]-2,5-dimetilpiperazina . El método de preparación de la solución madre implica disolver 2 mg del fármaco en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL .

Análisis De Reacciones Químicas

Talmapimod experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Es un potente inhibidor de la MAPK y exhibe propiedades anticancerígenas . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) y otros solventes orgánicos. Los principales productos formados a partir de estas reacciones incluyen derivados de indolcarboxamida .

Comparación Con Compuestos Similares

Compuestos similares incluyen doramapimod, pexmetinib e iroxanadina, que también son inhibidores de la p38 MAPK . Talmapimod es único en su capacidad para cruzar la barrera hematoencefálica y su alta selectividad para la p38 MAPK, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades tanto inflamatorias como neurodegenerativas .

Actividad Biológica

Talmapimod, also known as SCIO-469, is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor developed by Scios Inc. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and multiple myeloma. The biological activity of this compound primarily revolves around its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

This compound selectively inhibits p38α MAPK, a crucial mediator in various physiological processes including cell proliferation, differentiation, and apoptosis. The inhibition of p38α MAPK leads to the downregulation of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Key Mechanisms:

- Inhibition of Inflammatory Pathways : this compound suppresses the NF-κB signaling pathway and reduces the phosphorylation of p38 MAPK itself, thereby decreasing the expression of inflammatory mediators .

- Cytokine Modulation : It has been shown to significantly decrease the production of cytokines like IL-6 and IL-8, which are critical in the inflammatory response .

In Vivo Studies

Recent studies have demonstrated that this compound analogues exhibit potent anti-inflammatory effects in vivo. For instance, compound 6n , a this compound analogue, was evaluated for its anti-inflammatory activity and found to inhibit LPS-induced NO production in RAW264.7 cells .

Table 1: In Vivo Efficacy of this compound Analogs

| Compound | IC50 (µM) | Target |

|---|---|---|

| 6n | 1.95 | p38α MAPK |

| 6n | 0.036 | COX-2 |

This table summarizes the inhibitory concentrations for key targets associated with the anti-inflammatory activity of this compound analogues.

Clinical Trials

This compound has progressed through clinical trials, showing promise in treating various conditions. However, clinical outcomes have varied between Phase II and Phase III trials. For instance, while early studies indicated potential efficacy in reducing symptoms of rheumatoid arthritis, subsequent trials revealed inconsistencies in overall efficacy and safety profiles .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Rheumatoid Arthritis : In a Phase II trial involving patients with rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo; however, Phase III trials did not confirm these findings consistently .

- Multiple Myeloma : A study indicated that this compound could enhance the effects of conventional therapies by modulating the tumor microenvironment through its anti-inflammatory properties .

Safety Profile

Despite its therapeutic potential, this compound has been associated with adverse effects such as hepatotoxicity and skin rashes during clinical evaluations . Understanding these safety concerns is crucial for optimizing its use in clinical settings.

Propiedades

IUPAC Name |

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELOYOKMZBMRB-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953119 | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

309913-83-5 | |

| Record name | Talmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.